molecular formula C10H10O4 B1230633 1(2H)-Naphthalenone, 3,4-dihydro-3,6,8-trihydroxy-, (3R)-

1(2H)-Naphthalenone, 3,4-dihydro-3,6,8-trihydroxy-, (3R)-

Cat. No.: B1230633
M. Wt: 194.18 g/mol
InChI Key: RTWVXIIKUFSDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scytalone is a cyclic ketone that is 3,4-dihydronaphthalen-1(2H)-one substituted by hydroxy groups at positions 3, 6, and 8. It is a cyclic ketone, a beta-hydroxy ketone, a member of phenols and an aromatic ketone. It derives from a hydride of a tetralin.

Scientific Research Applications

Antifungal Activity

The compound has been identified in extracts from a Costa Rican fungus, Xylariaceae sp. CR1546C, isolated from the lichen Sticta fuliginosa. It has shown moderate antifungal activity against Candida albicans, a common yeast responsible for infections in humans (Kim et al., 2014).

Cytotoxic Properties

Studies have identified this compound in various natural sources, including the roots of Ekmanianthe longiflora. Its structural analogs have shown significant cytotoxicity in human cancer cells, suggesting potential applications in cancer research (Peraza-Sánchez et al., 2000).

Cytoprotective Effects

Research on compounds isolated from the wood of Catalpa ovata indicates that similar dihydronaphthalenones exhibit cytoprotective effects against oxidative damage in liver cells (HepG2). These compounds have shown efficacy in scavenging reactive oxygen species and inducing antioxidant enzymes in vitro (Kil et al., 2018).

Microbial Degradation

A soil Pseudomonas species capable of degrading 1-naphthol produces a similar 3,4-dihydro-dihydroxy-1(2H)-naphthalenone as an intermediary metabolite. This suggests potential applications in bioremediation and environmental science (Walker et al., 1975).

Synthesis and Antimicrobial Activity

Synthesis of azasteroid-type compounds using 3,4-dihydro-1(2H)-naphthalenone derivatives has been investigated. These compounds show inhibitory activity against certain bacteria, indicating potential antimicrobial applications (Brown et al., 1977).

Properties

IUPAC Name

3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWVXIIKUFSDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(2H)-Naphthalenone, 3,4-dihydro-3,6,8-trihydroxy-, (3R)-
Reactant of Route 2
1(2H)-Naphthalenone, 3,4-dihydro-3,6,8-trihydroxy-, (3R)-
Reactant of Route 3
1(2H)-Naphthalenone, 3,4-dihydro-3,6,8-trihydroxy-, (3R)-
Reactant of Route 4
1(2H)-Naphthalenone, 3,4-dihydro-3,6,8-trihydroxy-, (3R)-
Reactant of Route 5
1(2H)-Naphthalenone, 3,4-dihydro-3,6,8-trihydroxy-, (3R)-
Reactant of Route 6
1(2H)-Naphthalenone, 3,4-dihydro-3,6,8-trihydroxy-, (3R)-

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